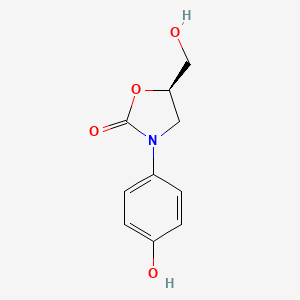

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one

Description

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a 4-hydroxyphenyl group at position 3 and a hydroxymethyl group at position 5 of the oxazolidinone ring. This compound is structurally related to the oxazolidinone class of antibiotics, such as linezolid and tedizolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . The (R)-configuration at the hydroxymethyl position is critical for biological activity, as stereochemistry significantly influences binding affinity to ribosomal targets .

Its synthesis typically involves palladium-catalyzed cross-coupling reactions or hydroxylation of precursor oxazolidinones, as seen in intermediates for tedizolid phosphate .

Properties

CAS No. |

73422-72-7 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO4/c12-6-9-5-11(10(14)15-9)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6H2/t9-/m1/s1 |

InChI Key |

WVULNOZIAYBGLE-SECBINFHSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)O)CO |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)O)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one typically involves the cyclization of an appropriately substituted amino alcohol precursor with a carbonyl source, such as diethyl carbonate, under basic conditions to form the oxazolidinone ring. The key steps include:

- Preparation of the chiral amino alcohol intermediate.

- Cyclization with diethyl carbonate in the presence of sodium methoxide or sodium methylate.

- Functional group transformations to introduce or modify substituents on the phenyl ring and the hydroxymethyl group.

Detailed Stepwise Preparation (Based on Patent US4250318A)

The preparation method described in patent US4250318A outlines a multi-step synthesis involving:

Step 1: Cyclization of 3-paraformylanilino-1,2-propanediol with diethyl carbonate

- A mixture of 3-paraformylanilino-1,2-propanediol, diethyl carbonate, and sodium methylate in dioxane is refluxed.

- The reaction proceeds with the distillation of formed alcohol.

- The product is isolated by filtration, solvent evaporation, extraction with chloroform, acid washing, drying, and silica gel chromatography.

- Yield: 23%

- Melting point: 123 °C

- Empirical formula: C11H11NO4

- Molecular weight: 221.21 g/mol

Step 2: Protection and further functionalization

- The hydroxymethyl group is protected or modified by reaction with tert-butylcarbonyl chloride in pyridine.

- Subsequent reduction with sodium borohydride in methanol.

- Methylation and mesylation steps follow to activate the hydroxymethyl group for nucleophilic substitution.

- Reaction with metanitrophenol in the presence of sodium hydride.

- Hydrolysis under basic conditions (potassium hydroxide in methanol) to yield the desired oxazolidinone derivative.

Step 3: Condensation with diethylacetal bromoacetaldehyde

- The oxazolidinone intermediate is condensed with diethylacetal bromoacetaldehyde in the presence of sodium hydride and an organic solvent such as DMF.

- The resulting compound undergoes further reaction with sulfur or oxygen-containing reagents in the presence of boron trifluoride etherate to yield the final product.

This method emphasizes the stereoselective formation of the (R)-enantiomer and the careful control of reaction conditions to maintain stereochemical integrity.

Alternative Synthetic Routes and Industrial Considerations

- The chiral amino alcohol precursor can be prepared via asymmetric synthesis or resolution methods.

- Industrial synthesis may optimize the above steps by employing continuous flow reactors, advanced catalysts, and green chemistry principles to improve yield, purity, and environmental impact.

- Attachment of substituents on the phenyl ring can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the desired functional groups.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Diethyl carbonate, sodium methylate | Dioxane | Reflux | 23 | Distillation of alcohol byproduct |

| 2 | Protection (carbamate formation) | tert-Butylcarbonyl chloride, pyridine | Pyridine | Room temp | - | Protects hydroxymethyl group |

| 3 | Reduction | Sodium borohydride | Methanol | 0-25 °C | - | Reduces intermediate ketones/alcohols |

| 4 | Methylation and mesylation | Methyl chloride, methylene chloride, MsCl | Methylene chloride | 0-25 °C | - | Activates hydroxymethyl for substitution |

| 5 | Nucleophilic substitution | Metanitrophenol, sodium hydride | DMF | Room temp | - | Introduces phenolic substituent |

| 6 | Hydrolysis | Potassium hydroxide | Methanol | Room temp | - | Deprotection and final product formation |

Analytical Characterization

To confirm the structure and purity of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one, the following analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify stereochemistry and substitution patterns.

- Mass Spectrometry (MS): To confirm molecular weight (expected m/z ~ 209.20 g/mol).

- High-Performance Liquid Chromatography (HPLC): Including chiral stationary phases to assess enantiomeric purity (>98%).

- Elemental Analysis (CHN): To verify empirical formula consistency.

- Melting Point Determination: As a purity and identity check (e.g., 123 °C reported).

Summary Table of Key Preparation Data

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| Melting Point | 123 °C |

| Key Reagents | Diethyl carbonate, sodium methylate, tert-butylcarbonyl chloride, sodium borohydride, methyl chloride, sodium hydride |

| Solvents | Dioxane, pyridine, methanol, methylene chloride, DMF |

| Typical Yield (Cyclization Step) | 23% |

| Stereochemistry | (R)-enantiomer |

| Analytical Techniques | NMR, MS, HPLC (chiral), Elemental Analysis |

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.

Major Products Formed

Oxidation: Formation of ®-5-(Carboxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one.

Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- CAS Number : 73422-72-7

- IUPAC Name : (5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

The compound features a hydroxymethyl group and a hydroxyphenyl group attached to an oxazolidinone ring, contributing to its unique reactivity and biological activity.

Antibacterial Activity

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one has been studied for its potential as an antibacterial agent. Research indicates that oxazolidinone derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.

A study demonstrated that conjugates of this compound with nitroimidazole showed synergistic effects against anaerobic bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Antidepressant Properties

Research has explored the antidepressant properties of oxazolidinones, including (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one. A patent describes novel 5-hydroxymethyl oxazolidinones with therapeutic effects on mood disorders, indicating the compound's relevance in developing new antidepressant medications .

Synthesis of Complex Molecules

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one serves as a valuable intermediate in organic synthesis. Its chiral nature allows it to be used as a building block for synthesizing other biologically active compounds.

The compound's ability to undergo various chemical reactions makes it suitable for creating complex molecular architectures required in drug development.

Research into the biological mechanisms of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one suggests that its structural features contribute to its pharmacological effects. The presence of hydroxymethyl and hydroxyphenyl groups may enhance its interaction with biological targets, leading to improved efficacy against specific diseases .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one | Similar oxazolidinone structure but different stereochemistry | Potentially different biological activity due to stereochemistry |

| 5-Hydroxymethyl-3-methyl oxazolidinone | Contains a methyl group instead of a hydroxyphenyl group | Different pharmacological profile |

| 5-Hydroxymethyl oxazolidinone derivatives | Various substitutions on the phenyl ring | Diverse biological activities including antidepressant properties |

Case Studies

- Synergistic Antibacterial Effects : A study evaluated the antibacterial activity of various oxazolidinone derivatives against resistant bacterial strains. The results indicated that (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one exhibited enhanced potency when combined with other antibiotic agents, showcasing its potential in combination therapy .

- Therapeutic Applications in Mood Disorders : Clinical trials involving oxazolidinone derivatives have shown promising results in alleviating symptoms of depression. The mechanism appears to involve modulation of neurotransmitter levels, indicating a pathway for future antidepressant development based on this compound .

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial protein synthesis by binding to the bacterial ribosome.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Antibacterial Activity: The 4-hydroxyphenyl group in the target compound may reduce potency compared to 3-fluoro-4-substituted analogs (e.g., linezolid, tedizolid), as fluorination and morpholino/methyltetrazolyl groups enhance ribosomal binding and penetration into Gram-positive pathogens . Conjugates with nitroimidazoles (e.g., 16, 19a) show synergistic activity against anaerobic bacteria, attributed to dual mechanisms of action (ribosomal inhibition + nitroreductase activation) .

Pharmacokinetics and Safety: The hydroxymethyl group at position 5 is conserved in tedizolid and PH051, improving metabolic stability compared to linezolid’s acetamidomethyl group . MRX-I’s trifluorophenyl and dihydropyridinyl substituents minimize myelosuppression and monoamine oxidase inhibition (MAOI), addressing linezolid’s key limitations .

Structural Modifications and Selectivity: Sigma-2 ligands (e.g., 4j, 4h) replace the aryl group with benzyl/phenethyl chains, shifting activity from antibacterial to anticancer targets. For example, 4j exhibits nanomolar affinity for sigma-2 receptors (Ki = 12 nM) . Fluorine substitution at position 3 (e.g., PH051, 16) enhances lipophilicity and bioavailability, critical for penetrating bacterial cell walls .

Biological Activity

Overview

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one, also known by its CAS number 73422-72-7, is a chiral oxazolidinone derivative notable for its diverse biological activities. Its structure features a hydroxymethyl group and a hydroxyphenyl moiety attached to an oxazolidinone ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.2 g/mol

- Structural Features : The compound includes a five-membered oxazolidinone ring, which is essential for its biological activity and interaction with various biological targets .

Antimicrobial Properties

Research indicates that (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one exhibits significant antimicrobial activity. It is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones like linezolid. This mechanism makes it potentially effective against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. The hydroxymethyl and hydroxyphenyl groups are thought to play crucial roles in modulating these biological effects .

Case Studies

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new therapeutic agent .

- Cytotoxic Effects on Cancer Cells :

The biological activity of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one can be attributed to its ability to interact with ribosomal RNA and proteins within bacterial cells, leading to the inhibition of protein synthesis. Additionally, its anticancer effects may arise from the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one | Yes | Yes | Ribosome binding; Apoptosis induction |

| Linezolid | Yes | Limited | Ribosome binding |

| Daptomycin | Yes | No | Membrane disruption |

Q & A

Q. What synthetic routes are commonly employed for (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one?

The compound is typically synthesized via oxazolidinone ring formation using glycidyl esters (e.g., (R)-glycidyl butyrate) and aryl carbamates. Key steps include:

- Lithium-mediated ring-opening of epoxides with aryl carbamates under basic conditions (LiHMDS or LDA) .

- Column chromatography purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, achieving yields of 45–87% depending on reaction optimization .

- Example: Benzyl (4-bromo-3-fluorophenyl)carbamate reacts with (R)-glycidyl butyrate in THF at -78°C, followed by quenching with NH₄Cl and purification .

Q. How is the compound characterized structurally and chemically?

- NMR spectroscopy (¹H, ¹³C) confirms stereochemistry and substituent positions (e.g., δ 4.77 ppm for the hydroxymethyl proton) .

- LCMS validates molecular weight (e.g., [M+H]+ = 290.09) .

- LogP calculations (consensus ~1.92) and solubility profiles (e.g., 0.448 mg/mL in ESOL) predict pharmacokinetic behavior .

Q. What in vitro models are used to evaluate its antibacterial activity?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) .

- Cytotoxicity screening in mammalian cell lines (e.g., HEK-293) to assess myelosuppression risks, a common limitation of oxazolidinones .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling improve synthetic efficiency for oxazolidinone derivatives?

- Borylation of heteroaryl bromides (e.g., 6a–n) generates boronates (7a–n), which undergo Pd-catalyzed coupling with iodophenyl-oxazolidinones (e.g., compound 5 ) to yield coupled products (8a–n) in 55–85% yields .

- Reversing coupling partners (e.g., using the boronate of 5 with 6c) may reduce purity, highlighting the need for optimized ligand systems (e.g., Pd(PPh₃)₄) .

Q. What structural modifications reduce adverse effects like myelosuppression in oxazolidinones?

- C-5 substituent optimization : Replacement of the acetamidomethyl group (as in linezolid) with hydroxymethyl or fluorinated moieties reduces mitochondrial protein synthesis inhibition, lowering toxicity .

- Subtype selectivity : Modifications to the C-3 aryl group (e.g., 4-hydroxyphenyl) enhance target binding while minimizing off-target MAO inhibition .

Q. How does the compound’s solubility impact formulation for in vivo studies?

- LogS (ESOL) = -2.81 indicates moderate aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) or co-solvents (e.g., PEG-400) for preclinical dosing .

- BBB permeability predictions (e.g., "Yes" for BBB permeation) suggest potential for CNS-targeted antibacterial applications .

Q. What strategies resolve contradictions in reaction yields during scale-up?

- Temperature control : Lowering reaction temps (-78°C) during lithiation steps minimizes side reactions (e.g., epoxide ring-opening byproducts) .

- Catalyst screening : Switching from Pd(OAc)₂ to Pd(dppf)Cl₂ improves cross-coupling efficiency in heteroaryl syntheses .

Methodological Challenges and Data Analysis

Q. How are structure-activity relationships (SAR) systematically explored?

- Analog libraries : Synthesize derivatives with varied C-3 aryl (e.g., 4-fluoro vs. 4-hydroxy) and C-5 substituents (e.g., hydroxymethyl vs. aminomethyl) .

- Biological profiling : Compare MIC values, cytotoxicity (IC₅₀), and MAO inhibition IC₅₀ to identify optimal substitutions .

Q. What analytical methods resolve stereochemical impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.